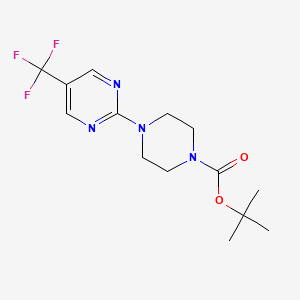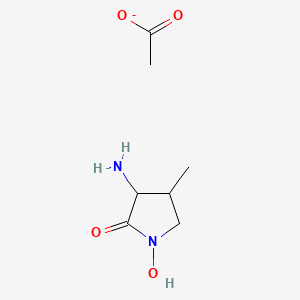
1-tert-Butyloxycarbonyl-4-benzyl-4fluoropiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butyloxycarbonyl-4-benzyl-4-fluoropiperidine is a synthetic organic compound that belongs to the class of piperidines. Piperidines are heterocyclic amines with a six-membered ring containing one nitrogen atom. The tert-butyloxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions. The benzyl and fluorine substituents on the piperidine ring add unique chemical properties to the compound, making it valuable in various research and industrial applications.
Preparation Methods
The synthesis of 1-tert-Butyloxycarbonyl-4-benzyl-4-fluoropiperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Fluorination: The fluorine atom can be introduced through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).
Protection with Boc Group: The final step involves protecting the nitrogen atom with the Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing flow microreactor systems for more efficient and sustainable synthesis .
Chemical Reactions Analysis
1-tert-Butyloxycarbonyl-4-benzyl-4-fluoropiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorine positions using nucleophiles like amines or thiols.
Deprotection: The Boc group can be removed under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), yielding the free amine.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-tert-Butyloxycarbonyl-4-benzyl-4-fluoropiperidine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, aiding in the understanding of biological pathways and mechanisms.
Medicine: It is explored for its potential therapeutic properties, including its role in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-tert-Butyloxycarbonyl-4-benzyl-4-fluoropiperidine involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. The benzyl and fluorine substituents can modulate the compound’s binding affinity and specificity towards target proteins or enzymes. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-tert-Butyloxycarbonyl-4-benzyl-4-fluoropiperidine can be compared with other similar compounds, such as:
1-Boc-4-AP (tert-butyl 4-anilinopiperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
tert-butyl 1-benzoyl-4-methylpiperidin-4-ylcarbamate: Another Boc-protected piperidine derivative with different substituents, used in various chemical syntheses.
The uniqueness of 1-tert-Butyloxycarbonyl-4-benzyl-4-fluoropiperidine lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it valuable for targeted research and industrial applications.
Properties
CAS No. |
191327-88-5 |
|---|---|
Molecular Formula |
C17H24FNO2 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
tert-butyl 4-benzyl-4-fluoropiperidine-1-carboxylate |
InChI |
InChI=1S/C17H24FNO2/c1-16(2,3)21-15(20)19-11-9-17(18,10-12-19)13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3 |
InChI Key |
BMGWZYUNPYGNBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(8S)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one](/img/structure/B13911254.png)


![(R)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine](/img/structure/B13911259.png)


